molecular formula C20H30O6 B164868 Hymenoratin B CAS No. 126794-72-7

Hymenoratin B

Cat. No. B164868
M. Wt: 366.4 g/mol
InChI Key: JVXPGZAKWVHPLQ-BPPWXSMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenopteran insects, such as ants, bees, and wasps, are known for their venomous stings. Hymenoratin B is a compound found in the venom of the parasitic wasp Hymenoptera. It has been found to have a wide range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.

Scientific Research Applications

Anti-Mitotic Activity in Cancer Cells

Research has identified Hymenoratin B, a sesquiterpene lactone isolated from Hymenoxys richardsonii, as a compound with anti-mitotic activity against cancer cells. This activity is significant as it targets mitosis in human cancer cell lines. Hymenoratin B-treated cells exhibit mitotic spindles and undergo prolonged mitotic arrest, suggesting potential as a therapeutic agent in cancer treatment (Molina, Williams, Andersen, & Golsteyn, 2021).

Phytochemical Composition

Another study focusing on Hymenoxys odorata identified hymenoratin B among other compounds, indicating its presence in different species of the genus. This phytochemical composition contributes to the understanding of the biological activities and potential applications of these compounds (Gao, Wang, Mabry, Watson, & Kashyap, 1990).

properties

CAS RN

126794-72-7

Product Name

Hymenoratin B

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate

InChI

InChI=1S/C20H30O6/c1-6-10(2)17(22)26-19-20(5)8-13-12(4)18(23)25-15(13)7-11(3)16(20)14(21)9-24-19/h10-11,13-16,19,21H,4,6-9H2,1-3,5H3/t10?,11-,13-,14+,15+,16-,19+,20+/m1/s1

InChI Key

JVXPGZAKWVHPLQ-BPPWXSMMSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@]2(C[C@H]3[C@H](C[C@H]([C@@H]2[C@H](CO1)O)C)OC(=O)C3=C)C

SMILES

CCC(C)C(=O)OC1C2(CC3C(CC(C2C(CO1)O)C)OC(=O)C3=C)C

Canonical SMILES

CCC(C)C(=O)OC1C2(CC3C(CC(C2C(CO1)O)C)OC(=O)C3=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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